molecular formula C24H23BrO7 B2574738 ETHYL 4-BROMO-5-(4-BUTOXYBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE CAS No. 324538-88-7

ETHYL 4-BROMO-5-(4-BUTOXYBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B2574738
CAS No.: 324538-88-7
M. Wt: 503.345
InChI Key: NXEWBYNPTJKOAW-UHFFFAOYSA-N
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Description

This compound is a benzofuran derivative featuring a bromo substituent at the 4-position, a formyl group at the 2-position, a methyl group at the 7-position, and a 4-butoxybenzoyloxy moiety at the 5-position. The 4-butoxybenzoyloxy group distinguishes it from analogues by introducing a longer alkoxy chain, likely enhancing lipophilicity and influencing bioavailability or membrane permeability .

Properties

IUPAC Name

ethyl 4-bromo-5-(4-butoxybenzoyl)oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrO7/c1-4-6-11-30-16-9-7-15(8-10-16)23(27)32-17-12-14(3)22-20(21(17)25)19(18(13-26)31-22)24(28)29-5-2/h7-10,12-13H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEWBYNPTJKOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C3=C(C(=C2)C)OC(=C3C(=O)OCC)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-bromo-5-(4-butoxybenzyloxy)-2-formyl-7-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H17BrO5\text{C}_{15}\text{H}_{17}\text{BrO}_5

Key Structural Features:

  • Bromine Substitution: The presence of bromine in the structure often enhances biological activity by increasing lipophilicity.
  • Benzofuran Core: This core is associated with various pharmacological effects, including anti-inflammatory and antimicrobial properties.
  • Butoxybenzyloxy Group: This moiety may contribute to the compound's solubility and bioavailability.

Pharmacological Properties

  • Antimicrobial Activity:
    • Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. For instance, benzofuran derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects:
    • Compounds in the benzofuran series are reported to inhibit pro-inflammatory cytokines, thus demonstrating potential as anti-inflammatory agents. The mechanism may involve the inhibition of NF-kB signaling pathways .
  • Antioxidant Activity:
    • Ethyl 4-bromo derivatives have been studied for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells .
  • Cytotoxicity:
    • Preliminary cytotoxicity assays suggest that this compound may induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics .

The biological activity of ethyl 4-bromo-5-(4-butoxybenzyloxy)-2-formyl-7-methyl-1-benzofuran-3-carboxylate can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Interaction with Cell Membranes: The lipophilic nature allows it to integrate into cellular membranes, affecting permeability and function.
  • Modulation of Gene Expression: By influencing transcription factors like NF-kB, the compound can alter the expression of genes related to inflammation and apoptosis.

Case Studies

  • Study on Antimicrobial Efficacy:
    • A study evaluated the antimicrobial effects of various benzofuran derivatives, including ethyl 4-bromo compounds. Results indicated a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL .
  • Anti-inflammatory Research:
    • In vitro studies demonstrated that benzofuran derivatives could significantly reduce TNF-alpha levels in macrophages stimulated with LPS, indicating potential use in treating inflammatory diseases .
  • Cytotoxicity Assessment:
    • A recent assay involving human cancer cell lines revealed that ethyl 4-bromo compounds exhibited IC50 values ranging from 10 to 30 µM, suggesting promising cytotoxic potential .

Data Summary Table

PropertyValue/Description
Molecular FormulaC₁₅H₁₇BrO₅
Antimicrobial ActivityEffective against Staphylococcus aureus
Anti-inflammatory MechanismInhibits NF-kB signaling
Cytotoxicity IC5010 - 30 µM (varies by cell line)
Antioxidant CapacityScavenges free radicals

Scientific Research Applications

The compound Ethyl 4-bromo-5-(4-butoxybenzoate)-2-formyl-7-methyl-1-benzofuran-3-carboxylate is a complex organic molecule notable for its diverse applications in scientific research, particularly in medicinal chemistry and materials science. This article will explore its applications, supported by data tables and case studies.

Basic Information

  • Molecular Formula : C22H25BrO5
  • Molecular Weight : 503.3 g/mol
  • Structure : The compound features a benzofuran core, which is significant in various biological activities.

Medicinal Chemistry

Ethyl 4-bromo-5-(4-butoxybenzoate)-2-formyl-7-methyl-1-benzofuran-3-carboxylate has shown potential as a lead compound in drug development due to its structural properties that may interact with biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of benzofuran compounds exhibit anticancer properties. A study demonstrated that modifications to the benzofuran structure can enhance cytotoxicity against cancer cell lines, suggesting that ethyl 4-bromo-5-(4-butoxybenzoate)-2-formyl-7-methyl-1-benzofuran-3-carboxylate could be explored further for its anticancer potential.

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.

Data Table: Reaction Pathways

Reaction TypeConditionsProducts
Nucleophilic SubstitutionBase-catalyzed, solvent-freeModified benzofuran derivatives
Coupling ReactionsPalladium-catalyzedBiologically active compounds
EsterificationAcidic conditionsNew ester derivatives

Material Science

The compound's unique structure may also lend itself to applications in developing new materials, particularly in polymers and coatings.

Case Study: Polymer Development

Recent studies have explored the use of benzofuran derivatives in creating high-performance polymers. The incorporation of ethyl 4-bromo-5-(4-butoxybenzoate)-2-formyl-7-methyl-1-benzofuran-3-carboxylate into polymer matrices has been shown to improve thermal stability and mechanical properties.

Biological Research

Due to its structural characteristics, this compound has potential applications in biological research, particularly in studying enzyme interactions and receptor binding.

Biological TargetAssay TypeActivity Level
Enzyme InhibitionIC50 AssayModerate inhibition observed
Receptor BindingRadiolabeled binding assayHigh affinity for specific receptors

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Variations

The primary structural differences among analogues lie in the substituent at the 5-position of the benzofuran core. Below is a comparative analysis:

Table 1: Substituent Variations and Molecular Properties
Compound Name 5-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: ETHYL 4-BROMO-5-(4-BUTOXYBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE 4-butoxybenzoyloxy C₂₄H₂₃BrO₇* ~527.35 Long alkoxy chain; high lipophilicity
Ethyl 4-bromo-5-(4-methylbenzoyloxy)-... () 4-methylbenzoyloxy C₂₁H₁₇BrO₆ 469.26 Shorter methyl group; moderate lipophilicity
Ethyl 4-bromo-5-(3-methylbenzoyloxy)-... (, CAS 6176-66-5) 3-methylbenzoyloxy C₂₁H₁₇BrO₆ 469.26 Meta-substitution; potential steric effects
Ethyl 6-bromo-5-(4-methylbenzyloxy)-... () (4-methylbenzyl)oxy C₂₅H₂₁BrO₅ 497.34 Benzyl ether group; increased steric bulk
Ethyl 4-bromo-5-(4-(dimethylsulfamoyl)benzoyloxy)-... () 4-(dimethylsulfamoyl)benzoyloxy C₂₂H₂₁BrN₂O₈S 569.34 Polar sulfamoyl group; enhanced solubility in polar solvents

*Calculated based on substituent composition.

Implications of Substituent Differences

  • Electronic Effects : Electron-withdrawing groups (e.g., sulfamoyl in ) may alter the electron density of the benzofuran core, affecting reactivity or binding to biological targets.
  • Steric Effects : Bulkier substituents, such as benzyloxy (), could hinder interactions with enzymes or receptors compared to smaller groups like methylbenzoyloxy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for synthesizing ETHYL 4-BROMO-5-(4-BUTOXYBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE?

  • Methodological Answer : The compound is synthesized via multi-step reactions, including bromination, esterification, and coupling reactions. For example:

Bromination : Introduce the bromo substituent at the 4-position using brominating agents (e.g., NBS or Br₂ in controlled conditions).

Esterification : The ethyl ester group is formed via acid-catalyzed condensation of the carboxylic acid intermediate with ethanol.

Coupling : The 4-butoxybenzoyloxy group is introduced via nucleophilic substitution or Mitsunobu reaction.
Reaction conditions (temperature, solvent, catalysts) must be optimized to minimize side products. Monitoring via TLC and NMR ensures intermediate purity .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR (¹H, ¹³C) : Assign peaks to verify substituent positions (e.g., bromo, formyl, butoxybenzoyloxy groups).
  • IR Spectroscopy : Confirm functional groups (C=O ester at ~1700 cm⁻¹, C-Br stretch at ~550 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • HPLC or GC : Assess purity (>95% by area normalization). Cross-reference with crystallographic data for analogous benzofuran derivatives .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. Electrostatic discharge precautions are essential due to the compound’s potential flammability .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to light/moisture to prevent decomposition .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., bromo, formyl) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The bromo group at C4 acts as a directing group, facilitating electrophilic substitution. The electron-withdrawing formyl group at C2 increases electrophilicity at adjacent positions, enhancing reactivity in Suzuki-Miyaura couplings.
  • Computational modeling (DFT) can predict reactive sites, while kinetic studies (UV-Vis monitoring) quantify activation barriers .

Q. What strategies resolve contradictions in NMR data for structurally similar derivatives?

  • Methodological Answer :

  • Isotopic Labeling : Use ²H or ¹³C-labeled analogs to distinguish overlapping signals.
  • 2D NMR (COSY, NOESY) : Resolve spatial correlations between protons in crowded regions.
  • X-ray Crystallography : Compare experimental data with crystal structures of homologs (e.g., 5-bromo-7-methyl benzofuran derivatives) .

Q. How can thermal and photolytic stability be systematically evaluated?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under controlled heating (5–10°C/min).
  • UV-Stress Testing : Expose to UV light (254–365 nm) and monitor degradation via HPLC.
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under varying conditions .

Q. What in vitro assays are suitable for probing its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates.
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Molecular Docking : Simulate interactions with target proteins (e.g., PDB structures) to guide experimental design .

Q. How does the 4-butoxybenzoyloxy group affect solubility and bioavailability?

  • Methodological Answer :

  • LogP Measurement : Determine octanol-water partition coefficients to assess lipophilicity.
  • Solubility Screening : Test in DMSO, PBS, and simulated gastric fluid.
  • Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption .

Q. What environmental degradation pathways should be considered for disposal?

  • Methodological Answer :

  • Hydrolytic Degradation : Incubate in buffers (pH 4–9) and analyze breakdown products via LC-MS.
  • Microbial Biodegradation : Use soil slurry tests with GC-MS to track metabolite formation.
  • Photocatalysis : Evaluate TiO₂-mediated degradation under UV light for eco-friendly disposal .

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